molecular formula C8H14N4O6 B193223 N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide CAS No. 65126-88-7

N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide

Cat. No.: B193223
CAS No.: 65126-88-7
M. Wt: 262.22 g/mol
InChI Key: KLSAIGPSXJMERX-UHFFFAOYSA-N
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Description

“N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide” is a chemical compound with the molecular formula C8H14N4O6 . It has a molecular weight of 262.22 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxolan ring, which is a type of oxygen-containing heterocycle, attached to a carbamoylamino group .

Scientific Research Applications

Biological Effects and Toxicology of Similar Compounds

Research on similar compounds, such as acetamide and formamide derivatives, offers insights into the biological and toxicological effects these substances may have. Kennedy (2001) reviewed the biological consequences of exposure to acetamide, formamide, and their derivatives, highlighting their commercial importance and the variation in biological responses among these chemicals. This indicates that compounds like the one might also have significant biological activities or consequences, warranting further study into their effects and potential applications in toxicology or pharmacology (Kennedy, 2001).

Degradation and Environmental Toxicology

The study by Qutob et al. (2022) on the advanced oxidation processes (AOPs) used to degrade acetaminophen highlights the generation of by-products like hydroquinone, acetamide, and formamide, which share structural similarities with the compound . This suggests potential research applications in environmental toxicology, especially regarding the degradation pathways of pharmaceuticals and their environmental impact (Qutob et al., 2022).

Antifibrinolytic Therapy

Tranexamic acid, another compound reviewed in the literature, is used for its antifibrinolytic properties in various bleeding conditions. While structurally distinct, the research underscores the importance of understanding the biochemical interactions and therapeutic applications of compounds with specific functional groups, suggesting a potential area of investigation for the targeted compound in hemostasis or related medical conditions (McCormack, 2012).

Antimicrobial Potential of Chitosan

Chitosan's antimicrobial potential, as discussed by Raafat and Sahl (2009), is rooted in its unique chemical structure, which includes reactive amino groups. This points to the possibility of the compound , given its specified functional groups, being researched for antimicrobial applications or as a structural component in biopolymeric materials with health-related benefits (Raafat & Sahl, 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide involves the protection of the hydroxyl groups on the sugar moiety, followed by the formation of the carbamate and formamide groups, and deprotection of the hydroxyl groups to obtain the final compound.", "Starting Materials": [ "D-ribose", "N,N'-carbonyldiimidazole", "N,N-diisopropylethylamine", "N,N-dimethylformamide", "N-tert-butoxycarbonyl-L-asparagine", "Hydroxylamine hydrochloride", "Sodium bicarbonate", "Formic acid", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "D-ribose is protected with acetic anhydride and hydrochloric acid to obtain 1,2,3,5-tetra-O-acetyl-D-ribose.", "The protected D-ribose is treated with N,N'-carbonyldiimidazole and N,N-diisopropylethylamine to form the carbamate intermediate.", "N-tert-butoxycarbonyl-L-asparagine is treated with hydroxylamine hydrochloride in the presence of sodium bicarbonate to obtain the hydroxylamine intermediate.", "The carbamate intermediate is treated with the hydroxylamine intermediate to form the protected amino intermediate.", "The protected amino intermediate is treated with formic acid to form the formamide intermediate.", "The protected hydroxyl groups are deprotected with sodium hydroxide to obtain the final compound, N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide.", "The final compound is purified by extraction with ethyl acetate and recrystallization from methanol and water." ] }

CAS No.

65126-88-7

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

IUPAC Name

N-[N-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]carbamimidoyl]formamide

InChI

InChI=1S/C8H14N4O6/c9-7(10-2-14)12-8(17)11-6-5(16)4(15)3(1-13)18-6/h2-6,13,15-16H,1H2,(H4,9,10,11,12,14,17)

InChI Key

KLSAIGPSXJMERX-UHFFFAOYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N(/C=N/NC=O)C(=O)N)O)O)O

SMILES

C(C1C(C(C(O1)NC(=O)NC(=NC=O)N)O)O)O

Canonical SMILES

C(C1C(C(C(O1)NC(=O)NC(=N)NC=O)O)O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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